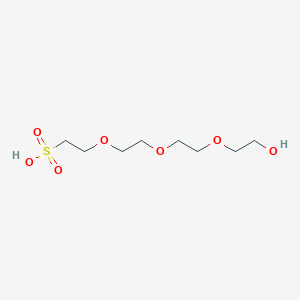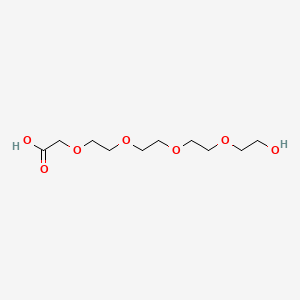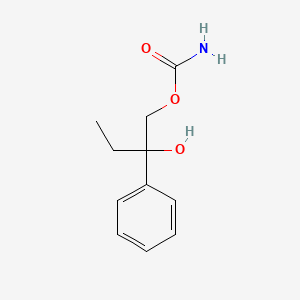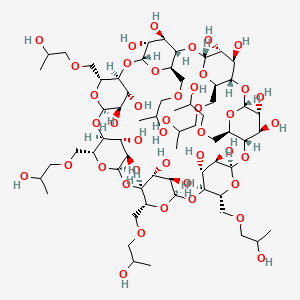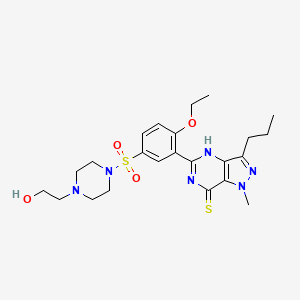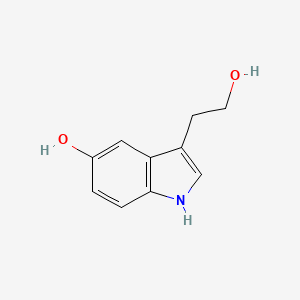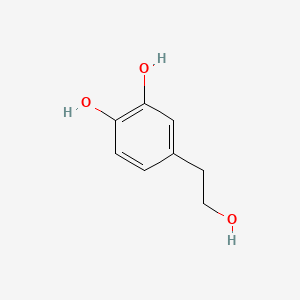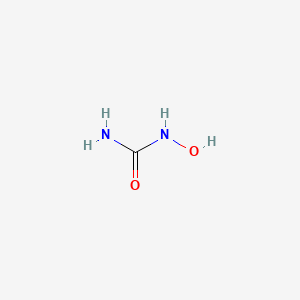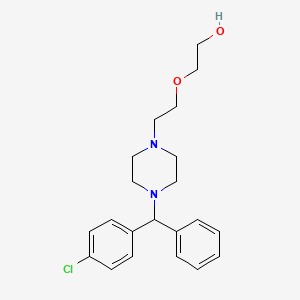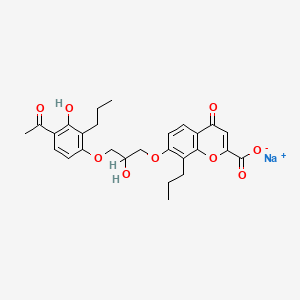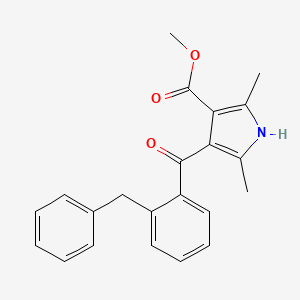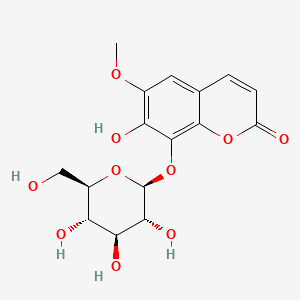
Fraxin
科学研究应用
Fraxin 具有广泛的科学研究应用,包括:
作用机制
Fraxin 通过多种机制发挥作用:
生化分析
Biochemical Properties
Fraxin interacts with various biomolecules in the body. It has been shown to have a free radical scavenging effect at high concentrations (0.5 mM), providing a cell protective effect against oxidative stress . This suggests that this compound interacts with reactive oxygen species (ROS) in the body, neutralizing them and preventing them from causing cellular damage .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to increase cell viability and reduce cell apoptosis in a dose-dependent manner . It also reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α . These effects suggest that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that this compound may inhibit cell proliferation and induce cell apoptosis through multiple targets, such as AKT1, SRC, and EGFR, and multiple pathways, such as focal adhesion and the PI3K-AKT signaling pathway . Furthermore, this compound has been shown to promote the activation of the Nrf2/ARE pathway via increasing the expression of Connexin43 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound has been shown to recover the viability of human umbilical vein endothelial cells (HUVECs) damaged by H2O2 treatment and reduce the lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on oral lichen planus, mice were administered with this compound at a dose of 10 mg/kg every day for 7 consecutive days, which resulted in increased cell viability and reduced cell apoptosis and the secretion of IL-6 and TNF-α .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive first-pass metabolism, resulting in the formation of fraxetin-O-glucuronides (G1 and G2), which are then excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve active efflux transporters, including breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs). These transporters play an important role in the excretion of fraxetin-O-glucuronides .
Subcellular Localization
It has been suggested that this compound promotes the activation of the Nrf2/ARE pathway via increasing the expression of Connexin43, which may influence its subcellular localization .
准备方法
合成路线和反应条件: Fraxin 可以通过多种方法合成。一种常见的方法是从植物来源中提取和纯化,例如紫薇花变种 glabbra . 提取过程通常涉及使用乙醇或甲醇等有机溶剂来分离化合物。
工业生产方法: 在工业环境中,this compound 可以通过将其掺入长循环脂质体来生产,以增强其生物利用度和治疗效果 . 此方法涉及通过正交设计优化配方,并评估诸如粒径、包封效率和稳定性等参数。
化学反应分析
反应类型: Fraxin 会经历各种化学反应,包括:
氧化: this compound 具有自由基清除活性,可保护细胞免受过氧化氢 (H2O2) 引起的氧化应激.
还原: this compound 可以减少脂质过氧化和氧化应激引起的内部活性氧物种水平升高.
取代: this compound 可以参与取代反应,特别是在特定试剂的存在下。
常用试剂和条件:
主要生成产物: 这些反应产生的主要产物包括活性氧物种和脂质过氧化产物的减少水平,这有助于 this compound 对氧化应激的保护作用 .
相似化合物的比较
Fraxin 在结构上与其他香豆素化合物有关,例如:
Fraxidin 甲醚: 与 this compound 相比,其细胞活力增强作用更高.
Prenyletin: 对氧化应激具有显着的保护作用.
Methoxsalen: 以其抗氧化特性而闻名.
Diffratic Acid: 表现出强大的细胞活力增强作用.
Rutoside: 另一种具有抗氧化作用的香豆素化合物.
Xanthyletin: 对氧化应激具有保护作用.
Kuhlmannin: 与 this compound 相比,其增强细胞活力作用更高.
This compound 以其抗氧化、抗炎和神经保护特性的组合而独一无二,使其成为各种科学和医学应用的宝贵化合物。
属性
IUPAC Name |
7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-QBNNUVSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200410 | |
| Record name | Fraxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-30-1 | |
| Record name | Fraxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



